molecular formula C15H13N3O3 B4794406 3-methoxy-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide

3-methoxy-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide

Cat. No. B4794406
M. Wt: 283.28 g/mol
InChI Key: UZACYABVFGCDHW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives, including those similar to the compound of interest, involves complex organic synthesis pathways. For instance, a study on novel heteroaryl-containing benzamide derivatives synthesized for potential glucokinase activation demonstrates the intricate processes involved in creating such compounds (Kaapjoo Park et al., 2014). These synthesis methods often require multiple steps, including the formation of intermediate compounds, to achieve the desired benzamide derivative with specific functional groups.

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including "3-methoxy-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide," is characterized by the presence of benzimidazole and methoxy groups attached to the benzamide backbone. Studies employing X-ray diffraction and computational methods, such as DFT calculations, provide insights into the geometric parameters, electronic properties, and the molecular conformations of similar compounds (S. Demir et al., 2015). These analyses are crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, influenced by their functional groups. For example, the presence of the methoxy group can affect the compound's electrophilic and nucleophilic sites, thereby dictating its reactivity towards different reagents. Studies on similar compounds reveal how modifications in the benzamide structure impact their chemical reactions, such as in the synthesis of novel benzodifuranyl derivatives with anti-inflammatory and analgesic activities (A. Abu‐Hashem et al., 2020).

Physical Properties Analysis

The physical properties of "3-methoxy-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide" and related benzamide derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. X-ray crystallography studies provide detailed information on the crystalline structure and physical characteristics of benzamide compounds, offering insights into their stability and solubility (P. Bhaskar et al., 2019).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, such as acidity, basicity, and reactivity, are influenced by their functional groups. Research on benzamides demonstrates how structural modifications affect their binding affinity and reactivity towards biological targets or reagents. For instance, studies on the synthesis and neuroleptic activity of benzamides highlight the impact of substituents on the compounds' pharmacological properties (Iwanami Sumio et al., 1981).

Mechanism of Action

While the exact mechanism of action for “3-methoxy-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide” is not specified, it’s related to the PPARγ receptor, which plays a crucial role in the regulation of circadian rhythms in mammals .

Safety and Hazards

The safety and hazards of similar compounds have been evaluated on nonactivated, freshly isolated normal human peripheral blood mononuclear cells (PBMNC) as well as phytohemagglutinin (T lymphoproliferative agent) (PHA)-induced cells .

Future Directions

The future directions for research on “3-methoxy-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide” and similar compounds could involve the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties . This could be achieved by using the proposed synthetic strategy to obtain new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles .

properties

IUPAC Name

3-methoxy-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-21-11-4-2-3-9(7-11)14(19)16-10-5-6-12-13(8-10)18-15(20)17-12/h2-8H,1H3,(H,16,19)(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZACYABVFGCDHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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